molecular formula C11H12BrNO4 B13712428 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde

Cat. No.: B13712428
M. Wt: 302.12 g/mol
InChI Key: BVQVMRJXCFPDQD-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. Its multifunctional structure, incorporating bromo, isobutoxy, and nitro substituents on a benzaldehyde core, makes it a versatile and valuable building block for constructing complex molecules. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs). The bromo and nitro groups are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for significant structural diversification. The isobutoxy group can influence the electronic properties and lipophilicity of the resulting molecules, which is a key consideration in drug design. While the specific biological profile of this compound is not fully characterized, structurally related bromo- and nitro-benzaldehydes have demonstrated significant research value. For instance, compounds like 3,4-dihydroxy-5-nitrobenzaldehyde are established as key intermediates in synthesizing pharmacologically important molecules . Furthermore, other brominated benzaldehyde derivatives have shown potent cytoprotective effects by activating the Nrf2/HO-1 antioxidant signaling pathway, protecting skin cells against oxidative damage from H2O2 and UVB exposure . Researchers can leverage this compound to explore new chemical spaces in medicinal chemistry and material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

3-bromo-4-(2-methylpropoxy)-5-nitrobenzaldehyde

InChI

InChI=1S/C11H12BrNO4/c1-7(2)6-17-11-9(12)3-8(5-14)4-10(11)13(15)16/h3-5,7H,6H2,1-2H3

InChI Key

BVQVMRJXCFPDQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination of 4-isobutoxy-5-nitrobenzaldehyde

One common approach is to start with 4-isobutoxy-5-nitrobenzaldehyde and perform selective bromination at the 3-position. Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid multiple substitutions.

  • Reaction conditions: Mild brominating agents, low temperature, inert atmosphere to prevent overreaction.
  • Solvent: Often polar aprotic solvents or halogenated solvents.
  • Yield: Typically moderate to high, depending on the control of reaction parameters.

Etherification to Introduce Isobutoxy Group

The isobutoxy substituent can be introduced by etherification of a hydroxy-substituted nitrobenzaldehyde precursor.

  • Method: Reaction of 4-hydroxy-5-nitrobenzaldehyde with isobutyl bromide or isobutyl tosylate in the presence of a base (e.g., potassium carbonate).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Temperature: Reflux conditions to facilitate substitution.
  • Notes: Protection of the aldehyde group may be necessary to prevent side reactions.

Alternative Routes via Nucleophilic Aromatic Substitution

In some cases, nucleophilic aromatic substitution (SNAr) can be employed where a suitable leaving group (e.g., halogen) is displaced by isobutoxide ion.

  • Reagents: Sodium isobutoxide or potassium isobutoxide.
  • Solvent: Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP).
  • Temperature: Elevated temperatures (80–130 °C) to promote substitution.
  • Advantages: High regioselectivity and potential for cleaner reactions.

Representative Experimental Procedure (Based on Related Nitrobenzaldehyde Derivatives)

Step Reagents & Conditions Description Yield (%) Notes
1 4-hydroxy-5-nitrobenzaldehyde, isobutyl bromide, K2CO3, DMF, reflux 6 h Etherification to form 4-isobutoxy-5-nitrobenzaldehyde 85–90 Aldehyde group stable under these conditions
2 4-isobutoxy-5-nitrobenzaldehyde, Br2 or NBS, CCl4 or CH2Cl2, 0–25 °C, 2 h Bromination at 3-position 75–80 Control of temperature critical to avoid polybromination
3 Purification by recrystallization or column chromatography Isolation of pure 3-bromo-4-isobutoxy-5-nitrobenzaldehyde Purity > 98% by HPLC

Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Applicability
Direct bromination of 4-isobutoxy-5-nitrobenzaldehyde Straightforward, good regioselectivity Requires careful temperature control, hazardous bromine handling Moderate; safety measures needed
Etherification of hydroxy precursor followed by bromination High overall yield, modular approach Multi-step, potential need for aldehyde protection Good for scale-up with optimized steps
Nucleophilic aromatic substitution High selectivity, fewer side products Requires polar aprotic solvents, high temperature Suitable for industrial use with solvent recycling

Literature and Patent Insights

  • Patents related to nitrobenzaldehyde derivatives describe methods involving nucleophilic aromatic substitution and etherification strategies with thiolate nucleophiles or alkoxy groups under controlled conditions, often using polar aprotic solvents such as N-methyl-2-pyrrolidone or dimethylformamide to achieve high purity and yield.

  • The use of zinc chloride and hydrochloric acid for dealkylation and substitution has been reported for related compounds, providing a mild and recyclable reagent system, avoiding toxic by-products and corrosion issues associated with hydrobromic acid.

  • Bromination procedures emphasize the importance of controlling reaction atmosphere and temperature to prevent the formation of unwanted by-products and to ensure high regioselectivity.

Summary Table of Key Parameters

Parameter Typical Range/Value Comments
Etherification Temperature Reflux (~80–110 °C) Ensures complete substitution
Bromination Temperature 0–25 °C Prevents polybromination
Solvents Used DMF, NMP, CH2Cl2, CCl4 Polar aprotic solvents for substitution; halogenated solvents for bromination
Reaction Time 2–6 hours Depends on step and scale
Yield (Overall) 65–85% Depends on purification and reaction control
Purification Recrystallization, column chromatography Essential for high purity

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of 3-azido-4-isobutoxy-5-nitrobenzaldehyde or 3-thio-4-isobutoxy-5-nitrobenzaldehyde.

    Reduction: Formation of 3-bromo-4-isobutoxy-5-aminobenzaldehyde.

    Oxidation: Formation of 3-bromo-4-isobutoxy-5-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde serves as an essential building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic nature, due to the presence of the bromine atom and the aldehyde group, makes it susceptible to nucleophilic attacks, facilitating various substitution and addition reactions. This property is particularly valuable in the development of new drugs targeting specific biological pathways .

Synthesis Pathways
The synthesis typically involves bromination of 4-isobutoxy-5-nitrobenzaldehyde using bromine sources like iron(III) bromide or aluminum bromide in solvents such as dichloromethane or acetonitrile under reflux conditions. This method provides a reliable route to obtain the desired compound with high purity.

Biological Applications

Enzyme Probes
In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with various enzymes allows researchers to investigate enzyme kinetics and mechanisms, providing insights into metabolic processes .

Therapeutic Potential
The compound has garnered attention for its potential therapeutic applications. It acts as an intermediate in synthesizing bioactive compounds that may exhibit pharmacological effects. Research indicates that derivatives of this compound could lead to new treatments for diseases by targeting specific receptors or enzymes within biological systems .

Industrial Applications

Agrochemicals and Dyes
In industrial settings, this compound is employed in producing agrochemicals and dyes. Its chemical properties facilitate the development of colorants and pesticides that are essential in agriculture and manufacturing sectors.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-bromo-4-isobutoxy-5-nitrobenzaldehyde and analogous compounds, based on substituent positions, functional groups, and reported applications:

Compound Name Substituents (Position) Functional Group Modifications Key Properties/Applications Similarity Index (if available) Reference
This compound Br (3), Isobutoxy (4), NO₂ (5) Aldehyde group at position 1 High electrophilicity; used in Suzuki-Miyaura couplings
3-Bromo-5-nitrobenzaldehyde Br (3), NO₂ (5) Aldehyde group at position 1 Limited solubility in polar solvents; lower steric hindrance
Methyl 3-bromo-4-nitrobenzoate (CAS 126759-30-6) Br (3), NO₂ (4) Methyl ester replaces aldehyde Ester group enhances stability; used in peptide mimics 0.85
3-Bromo-4-methoxy-5-nitro-benzoic acid (CAS 954815-08-8) Br (3), OMe (4), NO₂ (5) Carboxylic acid replaces aldehyde Acidic properties; used in metal-organic frameworks 0.93
5-Bromo-4-nitro-1H-imidazole Br (5), NO₂ (4) Imidazole backbone instead of benzene Bioactive in antimicrobial agents

Key Observations:

Substituent Effects: The isobutoxy group in this compound provides steric bulk and moderate electron donation, enhancing solubility in non-polar solvents compared to methoxy analogs (e.g., CAS 954815-08-8) . Nitro group positioning (meta vs. para) alters electronic effects. For example, 3-bromo-5-nitrobenzaldehyde lacks the isobutoxy group, leading to reduced steric shielding and faster reaction kinetics in electrophilic substitutions .

Functional Group Comparisons :

  • Aldehyde vs. Carboxylic Acid/Ester : Aldehyde-containing derivatives (e.g., the target compound) exhibit higher reactivity in nucleophilic additions (e.g., condensation reactions) compared to ester or acid analogs, which are more stable but less versatile in synthesis .
  • Heterocyclic Backbones : Compounds like 5-bromo-4-nitro-1H-imidazole () diverge entirely due to their imidazole rings, prioritizing bioactivity over aromatic aldehyde reactivity .

Synthetic Utility :

  • The target compound’s structural complexity (isobutoxy, bromine, nitro) makes it preferable for synthesizing sterically hindered intermediates in drug discovery, whereas simpler analogs (e.g., methyl esters) are suited for high-yield industrial processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-isobutoxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the benzaldehyde core. For example, bromination and nitration steps must be carefully ordered to avoid over-oxidation. A common approach involves:

Isobutoxy introduction : Alkylation of 3-bromo-5-nitrobenzaldehyde with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) is critical due to competing side reactions (e.g., nitro group reduction or aldehyde oxidation).

  • Key Parameters : Elevated temperatures accelerate alkylation but risk decomposition; inert atmospheres (N₂/Ar) improve stability of the nitro group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aldehyde proton appears as a singlet near δ 10.1 ppm, while isobutoxy protons resonate as a multiplet at δ 1.0–1.2 ppm .
  • FT-IR : Confirm nitro (1530–1350 cm⁻¹, asymmetric/symmetric stretching) and aldehyde (∼2820 cm⁻¹, C–H stretch; 1700 cm⁻¹, C=O) groups .
  • X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve challenges like disorder in the isobutoxy chain .

Q. How do the bromine, nitro, and isobutoxy groups influence the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Bromine : Acts as a directing group for electrophilic substitution but is also susceptible to nucleophilic displacement (e.g., Suzuki coupling).
  • Nitro Group : Strong electron-withdrawing effect deactivates the ring, favoring meta-directing reactions but complicating reduction steps (requires controlled conditions, e.g., H₂/Pd-C in ethanol) .
  • Isobutoxy : Enhances solubility in non-polar solvents and stabilizes intermediates via steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a precursor?

  • Methodological Answer : Contradictions often arise from competing reactivity of functional groups. For example:

  • Case Study : Unexpected formation of benzoic acid derivatives during coupling reactions may result from aldehyde oxidation. Mitigate by using anhydrous conditions and radical scavengers (e.g., BHT) .
  • Analytical Tools : LC-MS or GC-MS to detect trace byproducts; DFT calculations (e.g., Gaussian 16) to predict reactive sites and optimize protecting group strategies .

Q. What experimental design considerations are critical for optimizing catalytic cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for Suzuki-Miyaura coupling, balancing activity and functional group tolerance .
  • Solvent System : Use toluene/water biphasic mixtures to minimize aldehyde side reactions.
  • Kinetic Monitoring : In-situ IR or Raman spectroscopy to track nitro group stability and coupling progress .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic hotspots (e.g., C-2 vs. C-6 positions).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition states using software like GROMACS .
  • Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Co-crystallization : Use host molecules (e.g., cyclodextrins) to stabilize the aldehyde group.
  • Cryogenic Techniques : Flash-cooling in liquid N₂ with cryoprotectants (e.g., glycerol) to reduce disorder .
  • Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or anisotropic displacement .

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